molecular formula C8H15NO4 B571791 (R)-2-((Methoxycarbonyl)amino)hexanoic acid CAS No. 1261072-86-9

(R)-2-((Methoxycarbonyl)amino)hexanoic acid

Cat. No.: B571791
CAS No.: 1261072-86-9
M. Wt: 189.211
InChI Key: ICEMSUSYBQWJHN-ZCFIWIBFSA-N
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Description

®-2-((Methoxycarbonyl)amino)hexanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a methoxycarbonyl group attached to the amino group of hexanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-((Methoxycarbonyl)amino)hexanoic acid typically involves the esterification of hexanoic acid followed by the introduction of the methoxycarbonyl group. One common method involves the reaction of hexanoic acid with methanol in the presence of a strong acid catalyst to form the methyl ester. This is followed by the reaction with phosgene or a similar reagent to introduce the methoxycarbonyl group.

Industrial Production Methods: Industrial production of ®-2-((Methoxycarbonyl)amino)hexanoic acid may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is essential to obtain the desired enantiomeric purity.

Types of Reactions:

    Oxidation: ®-2-((Methoxycarbonyl)amino)hexanoic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction of this compound can lead to the formation of alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amino acids with different functional groups.

Scientific Research Applications

®-2-((Methoxycarbonyl)amino)hexanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and protein synthesis.

    Industry: Used in the production of biodegradable polymers and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of ®-2-((Methoxycarbonyl)amino)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxycarbonyl group can enhance the binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

    (S)-2-((Methoxycarbonyl)amino)hexanoic acid: The enantiomer of the compound, which may have different biological activities.

    2-((Methoxycarbonyl)amino)pentanoic acid: A similar compound with a shorter carbon chain.

    2-((Methoxycarbonyl)amino)heptanoic acid: A similar compound with a longer carbon chain.

Uniqueness: ®-2-((Methoxycarbonyl)amino)hexanoic acid is unique due to its specific stereochemistry, which can result in distinct biological activities compared to its enantiomer or other similar compounds. The presence of the methoxycarbonyl group also imparts unique chemical properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(2R)-2-(methoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c1-3-4-5-6(7(10)11)9-8(12)13-2/h6H,3-5H2,1-2H3,(H,9,12)(H,10,11)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICEMSUSYBQWJHN-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](C(=O)O)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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